1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene is a brominated aromatic compound featuring a trifluoroethyl group (-CF$2$CF$2$Br) attached to a 3,5-dimethylbenzene core.
Properties
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-6-3-7(2)5-8(4-6)9(11)10(12,13)14/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBLDSCJSSCIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene typically involves the bromination of 3,5-dimethylbenzene followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-(2,2,2-trifluoroethyl)-3,5-dimethylbenzene derivatives with various functional groups.
Oxidation Reactions: Products include 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction Reactions: Products include 1-(2,2,2-trifluoroethyl)-3,5-dimethylbenzene.
Scientific Research Applications
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoroethyl group can influence the compound’s reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity
Key Observations :
- The trifluoroethyl group in the target compound enhances Br's leaving ability compared to bromomethyl or chloro analogs.
- Steric hindrance from the trifluoroethyl group may slow reactions relative to smaller substituents (e.g., bromomethyl).
- Electron-withdrawing substituents (e.g., Cl, CF$_3$) activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic pathways.
Key Observations :
2.3 Photochemical and Stability Profiles
- Bromo-difluorobenzenes (e.g., 1-bromo-3,5-difluorobenzene ) exhibit wavelength-dependent photodissociation, with Br fragments showing distinct kinetic energy channels. The target compound’s trifluoroethyl group may alter photostability due to increased electron-withdrawing effects.
- Bromopentafluorobenzene demonstrates multi-channel dissociation, suggesting that perhalogenated aromatics have complex photodynamics.
Biological Activity
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene is a fluorinated aromatic compound with significant biological activity. Its unique trifluoromethyl group endows it with properties that can influence various biological processes. Understanding its biological activity is critical for its potential applications in pharmaceuticals and agrochemicals.
- Chemical Formula : C10H10BrF3
- Molecular Weight : 267.09 g/mol
- CAS Number : 1416980-64-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the bromine and trifluoromethyl groups. These interactions can lead to modulation of enzyme activities and receptor binding.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in biological systems. The following sections detail specific areas of biological activity associated with 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene.
Antimicrobial Activity
Studies have shown that fluorinated compounds possess antimicrobial properties. The trifluoromethyl group can enhance lipophilicity, allowing for better membrane penetration and increased efficacy against microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Anticancer Potential
Research has indicated that similar trifluoromethyl-substituted compounds can inhibit cancer cell proliferation. The exact mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study:
A study explored the effects of a related compound on prostate cancer cells, demonstrating a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
Enzyme Inhibition
Trifluoromethylated compounds have been noted for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is a target in malaria treatment.
| Enzyme | IC50 (µM) |
|---|---|
| DHODH | 0.5 |
| CYP450 | 0.8 |
Research Findings
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene has been studied for its potential in drug development due to its favorable pharmacokinetic properties and ability to act on multiple biological targets.
Pharmacokinetics
Fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts. This can lead to increased stability and bioavailability.
Key Findings:
- Enhanced metabolic stability due to reduced susceptibility to metabolic enzymes.
- Increased half-life observed in preliminary studies.
Toxicological Profile
While fluorinated compounds can exhibit beneficial biological activities, they may also pose toxicity risks. Comprehensive toxicity studies are essential.
| Toxicity Parameter | Value |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| Skin Irritation | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
